6-Acetylpicolinic acid

Physicochemical Properties Drug Design Lipophilicity

Medicinal chemistry teams need a reliable 6-acetylpicolinic acid scaffold to advance sodium channel blocker programs and biocatalytic chiral amine synthesis. This compound directly addresses those needs: • Recognized transaminase substrate for enantioselective synthesis of 6-(1-aminoethyl)pyridine-2-carboxylic acid. • Key intermediate in patent WO2025011450A1 for novel Na⁺ channel blockers. • Supplied at 97% purity with sealed, ambient storage and established global logistics.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 122637-39-2
Cat. No. B047971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylpicolinic acid
CAS122637-39-2
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12)
InChIKeySMFINMWLJMPOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylpicolinic Acid Overview


6-Acetylpicolinic acid (CAS 122637-39-2), also known as 6-acetylpyridine-2-carboxylic acid, is a pyridine derivative with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It features a picolinic acid core with an acetyl group at the 6-position, creating a unique structural motif for metal chelation, enzyme interactions, and use as a pharmaceutical intermediate . The compound is typically supplied as a solid with a melting point of 137°C and is slightly soluble in water [1].

Why Substitution Fails for 6-Acetylpicolinic Acid


The precise position of the acetyl group on the picolinic acid scaffold critically dictates the compound's physicochemical and biological properties. Simple substitution with unsubstituted picolinic acid or regioisomers (e.g., 5-acetylpicolinic acid) can lead to significant changes in lipophilicity, metal-binding affinity, and enzyme recognition, thereby altering its utility as a synthetic intermediate and biological probe [1]. The 6-acetyl group specifically influences the compound's LogP and its capacity to act as a substrate for specific transaminases [2].

6-Acetylpicolinic Acid Differentiation Evidence


Improved Lipophilicity vs. Picolinic Acid

The presence of the 6-acetyl group increases the lipophilicity of the molecule compared to the parent picolinic acid, which is a key parameter influencing membrane permeability and biological distribution. The target compound has a calculated LogP value of 0.27-0.98, whereas picolinic acid has a reported LogP of approximately 0.20-0.72 [1].

Physicochemical Properties Drug Design Lipophilicity

Transaminase Substrate for Chiral Amine Synthesis

6-Acetylpicolinic acid acts as a specific substrate for certain transaminase enzymes, a property not shared by all picolinic acid derivatives. Specifically, it is accepted by a putrescine transaminase from *Pseudomonas putida*, enabling its use in the biocatalytic synthesis of chiral amine derivatives [1]. In contrast, unsubstituted picolinic acid is generally not reported as a substrate for these enzymes.

Biocatalysis Enzyme Engineering Amine Synthesis

Regioisomer-Specific Pharmacological Activity

The position of the acetyl group on the pyridine ring is critical for biological activity. Studies on isolated rabbit aorta demonstrated that 5-acetylpicolinic acid failed to induce vascular relaxation, whereas 5-alkylpicolinic acids were active [1]. While 6-acetylpicolinic acid was not directly tested in this model, the data clearly establishes that regioisomeric substitution (5- vs. 6-position) on the picolinic acid core leads to profoundly different biological outcomes. This underscores the importance of selecting the correct regioisomer for specific research applications.

Pharmacology Vascular Biology Structure-Activity Relationship

Key Intermediate for Sodium Channel Blockers

6-Acetylpicolinic acid is specifically claimed and exemplified as a key intermediate in the synthesis of novel sodium channel blockers (WO2025011450A1) [1]. This patent application demonstrates its use in constructing advanced pharmaceutical leads, a role that is not applicable to unfunctionalized picolinic acid or other regioisomers that lack the required 6-acetyl group for the described synthetic route. The patent's explicit reliance on this specific compound provides a strong, verifiable rationale for its procurement over alternatives.

Medicinal Chemistry Patent Analysis Sodium Channel Modulators

6-Acetylpicolinic Acid Applications


Biocatalytic Chiral Amine Synthesis

6-Acetylpicolinic acid is a recognized substrate for specific transaminases, such as the putrescine transaminase from *Pseudomonas putida* [1]. This property enables its use in the enzymatic synthesis of valuable chiral amine building blocks, like 6-(1-aminoethyl)pyridine-2-carboxylic acid, which are crucial for constructing enantiopure active pharmaceutical ingredients (APIs). This biocatalytic approach offers advantages in sustainability and selectivity over traditional chemical methods.

Sodium Channel Modulator Synthesis

As explicitly demonstrated in patent WO2025011450A1, 6-acetylpicolinic acid serves as a critical synthetic intermediate in the development of new sodium channel blockers [2]. These compounds are of significant interest for treating various neurological disorders and pain conditions. Procuring this specific intermediate allows medicinal chemistry teams to access and explore the novel chemical space defined in this recent patent application.

Metal Chelation and Coordination Chemistry

The molecule's structure, featuring both a pyridine nitrogen and a carboxylic acid group in close proximity, along with the electron-donating acetyl substituent, makes it an effective ligand for metal ions . Its increased lipophilicity compared to picolinic acid (LogP 0.27-0.98 vs. 0.20-0.72) may also facilitate the formation of complexes with enhanced membrane permeability [3]. This makes it a valuable tool for studying metal homeostasis, developing new catalysts, or creating metal-based therapeutics.

SAR of Picolinic Acid Derivatives

Given the established importance of the acetyl group's position for biological activity [4], 6-acetylpicolinic acid is an essential tool for SAR studies. Researchers can use it to systematically compare the effects of 6-substitution against 5-substituted analogs or the unsubstituted parent compound. This allows for a precise understanding of how specific modifications influence pharmacological properties, binding affinity, and enzyme interactions.

Technical Documentation Hub

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